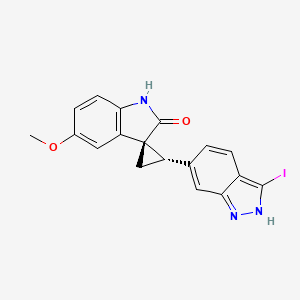
Plk4-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PLK4-IN-1は、セリン/スレオニンタンパク質キナーゼであるPolo様キナーゼ4(PLK4)を標的とする低分子阻害剤です。 PLK4は細胞周期中の中心体の複製において重要な役割を果たし、その調節不全は様々な癌に関連しています 。 PLK4を阻害すると、中心体の枯渇、ゲノム不安定性、最終的には癌細胞死につながります .
準備方法
合成経路と反応条件
PLK4-IN-1の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを必要とします。合成経路には以下が含まれる場合があります。
コア構造の形成: PLK4-IN-1のコア構造は、縮合、環化、官能基変換などの反応を介して合成されます。
官能基の導入: 化合物のPLK4に対する結合親和性と選択性を高めるために、特定の官能基が導入されます。
最終的なカップリング反応: 最終段階では、パラジウム触媒によるクロスカップリング反応などの特定の反応条件下で、合成された中間体をカップリングします.
工業生産方法
PLK4-IN-1の工業生産には、実験室合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、高純度試薬の使用、最終製品の品質と一貫性を確保するための高度な精製技術の採用が含まれます .
化学反応の分析
反応の種類
PLK4-IN-1は、以下を含む様々な化学反応を受けます。
酸化: PLK4-IN-1は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は官能基を変性させることができ、化合物の活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、PLK4-IN-1の様々な誘導体が含まれ、それぞれが潜在的に異なる生物学的活性と特性を持っています .
科学研究アプリケーション
PLK4-IN-1は、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
PLK4-IN-1 has a wide range of scientific research applications, including:
Cancer Research: PLK4-IN-1 is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK4, which is overexpressed in various cancers.
Cell Cycle Studies: Researchers use PLK4-IN-1 to study the role of PLK4 in centriole duplication and cell cycle regulation.
Drug Development: PLK4-IN-1 serves as a lead compound for developing new anticancer drugs targeting PLK4.
Biological Pathways: It is used to investigate the molecular pathways involved in centriole duplication and genomic stability.
作用機序
PLK4-IN-1は、PLK4のキナーゼ活性を選択的に阻害することで効果を発揮します。この阻害は中心体の複製を阻害し、中心体の枯渇とゲノム不安定性につながります。 分子標的には、PLK4のキナーゼドメインが含まれ、関連する経路は細胞周期の調節と中心体の機能に関連しています .
類似化合物との比較
PLK4-IN-1は、CFI-400945やCentrinone Bなどの他のPLK4阻害剤と比較されます。 これらの化合物は、作用機序は似ていますが、効力、選択性、薬物動態特性が異なります 。 PLK4-IN-1は、その特定の結合親和性と前臨床癌モデルにおける有効性により、独特です .
類似化合物のリスト
CFI-400945: 強力な抗癌活性を有する経口活性PLK4阻害剤.
Centrinone B: 細胞周期研究で使用される、非常に特異的なPLK4阻害剤.
生物活性
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and has emerged as a significant target in cancer therapy due to its role in cell cycle regulation and tumorigenesis. The compound Plk4-IN-3 is a selective inhibitor of PLK4, designed to disrupt its function and thereby influence various biological processes associated with cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound inhibits PLK4 by binding to its active site, preventing the phosphorylation of key substrates involved in centriole duplication and mitotic progression. This inhibition leads to:
- Centriole Duplication Defects : PLK4 is essential for centriole biogenesis; its inhibition results in the failure of proper centriole formation, which is crucial for accurate cell division.
- Induction of Mitotic Catastrophe : Inhibition of PLK4 can lead to enhanced genomic instability and cell death due to improper mitotic spindle formation.
In Vitro Studies
Research has shown that this compound effectively reduces cell viability in various cancer cell lines characterized by high PLK4 expression. For instance, studies indicate that treatment with this compound leads to:
- Cell Cycle Arrest : Cells exhibit G2/M phase arrest, indicating disrupted progression through the cell cycle.
- Increased Apoptosis : Enhanced levels of apoptotic markers such as cleaved caspase-3 have been observed following treatment with this compound.
In Vivo Studies
In xenograft models, this compound has demonstrated significant anti-tumor activity:
Case Studies
- Diffuse Large B-cell Lymphoma (DLBCL) :
- Acute Myeloid Leukemia (AML) :
Clinical Implications
The findings surrounding this compound highlight its potential as a therapeutic agent in cancers characterized by aberrant PLK4 expression. The ongoing clinical trials aim to assess the efficacy of this inhibitor in combination therapies and its role in enhancing the effectiveness of existing treatments.
特性
分子式 |
C18H14IN3O2 |
|---|---|
分子量 |
431.2 g/mol |
IUPAC名 |
(2'S,3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13-,18-/m0/s1 |
InChIキー |
ASLOEJIVGTXGIM-UGSOOPFHSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C4=CC5=NNC(=C5C=C4)I |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















